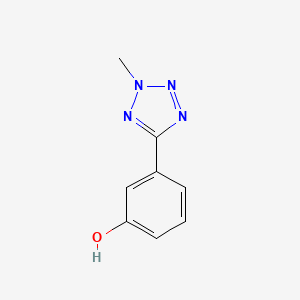

3-(2-methyl-2H-tetrazol-5-yl)-phenol

Description

3-(2-Methyl-2H-tetrazol-5-yl)-phenol is a heterocyclic compound featuring a phenol moiety substituted at the meta position with a 2-methyl-2H-tetrazol-5-yl group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids. The 2-methyl substitution on the tetrazole ring enhances lipophilicity and influences electronic properties, making this compound a valuable intermediate in pharmaceutical chemistry, particularly in antiviral and antibacterial drug design .

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

3-(2-methyltetrazol-5-yl)phenol |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-3-2-4-7(13)5-6/h2-5,13H,1H3 |

InChI Key |

HNKNITPIISXRIV-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₈N₄O

- CAS Number : 81015-02-3

- Structural Features : The compound consists of a phenolic group attached to a tetrazole ring that is further substituted with a methyl group. This configuration enhances its reactivity and biological activity.

Biological Activities

3-(2-methyl-2H-tetrazol-5-yl)-phenol exhibits a broad spectrum of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. For instance, it has demonstrated effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Effects : Research indicates that the compound can inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways like the P38 MAP kinase pathway, which is critical in stress and inflammatory responses .

- Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. It influences cellular signaling pathways that regulate inflammation .

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Drug Development : Its unique structure makes it suitable for developing new drugs targeting bacterial infections and cancer .

Chemical Synthesis

It serves as a building block in synthesizing more complex organic molecules. Researchers utilize it in the development of advanced materials and specialty chemicals .

Biochemical Probes

Due to its structural features, this compound is investigated as a biochemical probe to study enzyme interactions and cellular processes .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial effects against multiple pathogens, suggesting its potential use in developing new antibiotics .

- Anticancer Research : In vitro studies revealed that this compound inhibited the growth of cancer cell lines by inducing apoptosis through specific signaling pathways .

- Inflammation Modulation : Research indicated that treatment with this compound reduced inflammatory markers in animal models, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and physicochemical properties of 3-(2-methyl-2H-tetrazol-5-yl)-phenol with analogous compounds:

Physicochemical Properties

- Lipophilicity (LogP): The 2-methyl substitution increases LogP compared to unmethylated analogs (e.g., 3-(1H-tetrazol-5-yl)phenol), enhancing membrane permeability .

- Acidity (pKa) :

Research Findings and Challenges

- Contradictory Bioactivity: While tetrazole substitution can reduce antiviral activity in certain scaffolds (e.g., thiopyrano[2,3-b]quinolines), it is indispensable in others (e.g., Tedizolid). This underscores the need for target-specific optimization .

- Synthetic Challenges : Regioselective synthesis of 2-methyltetrazoles requires precise control of reaction conditions (e.g., alkylation agents, temperature) to minimize isomer formation .

Preparation Methods

Nitrile Precursor Preparation

Phenol derivatives bearing cyano groups at the meta position serve as starting materials. For example, 3-cyanophenol is reacted with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst under refluxing conditions (80–100°C, 12–24 hours).

Reaction Scheme:

Methylation of the Tetrazole Ring

Subsequent N-methylation introduces the 2-methyl group. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in basic media (e.g., K₂CO₃ in acetonitrile) selectively alkylates the tetrazole at the N-2 position.

Optimization Notes:

Table 1: Methylation Conditions and Outcomes

| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | MeCN | 6 | 82 |

| (CH₃)₂SO₄ | NaH | DMF | 4 | 78 |

Alkylation of Pre-Formed Tetrazoles

An alternative route involves alkylating pre-synthesized tetrazoles with methyl groups. This method is advantageous for scalability and regioselectivity control.

Synthesis of 3-(1H-Tetrazol-5-yl)-phenol

As detailed in Section 1.1, the tetrazole-phenol intermediate is synthesized via cycloaddition.

Selective N-Methylation

Using methyl triflate (CF₃SO₃CH₃) under anhydrous conditions ensures high regioselectivity for the 2-methyl isomer. A case study from a patent application demonstrates:

Procedure:

-

Dissolve 3-(1H-tetrazol-5-yl)-phenol (1.0 equiv) in THF.

-

Add methyl triflate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

-

Stir at room temperature for 3 hours.

-

Quench with water and extract with ethyl acetate.

Yield: 88% after column chromatography (silica gel, ethyl acetate/hexane).

Multicomponent Reactions (MCRs)

Ugi-type reactions enable the simultaneous incorporation of the tetrazole and phenol moieties. A modified approach from academic research involves:

Reaction Components

-

Aldehyde: 3-Hydroxybenzaldehyde

-

Amine: Methylamine

-

Isocyanide: Trimethylsilyl isocyanide (TMS-NC)

-

Azide Source: NaN₃

One-Pot Synthesis

-

Combine 3-hydroxybenzaldehyde (1.0 equiv), methylamine (1.2 equiv), and TMS-NC (1.1 equiv) in methanol.

-

Add NaN₃ (3.0 equiv) and stir at 60°C for 24 hours.

-

Acidify with HCl to precipitate the product.

Yield: 65–70%.

Advantages: Reduced purification steps and modular substrate scope.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Industrial-Scale Production

Case Study: Patent-Scale Synthesis

A patented method produces 15.5 kg of a related tetrazole-phenol compound via:

-

Cyclization: Sodium methoxide (14.1 kg) in THF with ethyl tetrazole-5-carboxylate.

-

Acidification: Concentrated HCl induces crystallization.

-

Purification: Recrystallization from methanol/water.

Key Parameters:

Challenges and Mitigation Strategies

Regioselectivity in Methylation

The tetrazole ring exhibits two reactive nitrogen sites (N-1 and N-2). Strategies to favor N-2 methylation include:

Solubility Issues

The phenolic -OH group reduces solubility in nonpolar solvents. Solutions include:

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance reaction control and scalability. Preliminary studies show:

Q & A

Q. What are the common synthetic routes for 3-(2-methyl-2H-tetrazol-5-yl)-phenol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via alkylation of 3-(1H-tetrazol-5-yl)-phenol using methylating agents (e.g., methyl iodide) under basic conditions. Key steps include:

Alkylation : Reacting the tetrazole-phenol precursor with a methylating agent in a polar solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Purification : Isolation via column chromatography or recrystallization from aqueous ethanol.

Characterization :

Q. Table 1: Key Spectroscopic Data

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR δ (ppm) |

|---|---|---|

| Phenolic -OH | ~3300 (broad) | Not observed (exchanged) |

| Tetrazole (2-methyl) | ~3100–2800 (N-H) | 4.33 (s, CH₃) |

| Aromatic protons | - | 7.84–7.77 (m) |

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Purity and structure are validated using:

Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization (Rf ~0.4–0.6 in ethyl acetate/hexane) .

High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm.

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 204.08) .

Advanced Research Questions

Q. How does regioselectivity impact the alkylation of 3-(1H-tetrazol-5-yl)-phenol, and how can isomers be distinguished?

Methodological Answer: Alkylation of the tetrazole ring can yield two isomers: 2-methyl-2H-tetrazole (kinetically favored) and 1-methyl-1H-tetrazole (thermodynamically favored). To analyze:

Reaction Optimization : Use bulky bases (e.g., K₂CO₃) to favor 2-methyl isomer formation .

Isomer Differentiation :

Q. What strategies enable the integration of this compound into heterocyclic systems for drug discovery?

Methodological Answer: The compound serves as a pharmacophore in drug intermediates (e.g., Tedizolid antibiotics):

Cross-Coupling Reactions :

- Buchwald-Hartwig Amination : Couple with pyrimidine derivatives (e.g., 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile) in 2-ethoxyethanol at 190°C to form biaryl hybrids .

- Suzuki-Miyaura Coupling : Use boronic ester intermediates (e.g., 2-(2-methyl-2H-tetrazol-5-yl)-5-boronic acid pinacol ester) to link to aryl halides .

Biological Evaluation : Screen derivatives for antimicrobial or kinase inhibition activity using microdilution assays or enzymatic kinetic studies .

Q. Table 2: Example Reaction Conditions for Heterocyclic Coupling

| Reaction Type | Conditions | Product Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig | 190°C, 2-ethoxyethanol, 1 hour | Kinase inhibitors | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Antibiotic intermediates |

Q. How can impurities in this compound be profiled, and what analytical methods are critical?

Methodological Answer: Impurity profiling is essential for pharmaceutical intermediates:

HPLC-MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities (e.g., des-methyl byproducts). Confirm structures via high-resolution MS (HRMS) .

Stability Studies : Stress samples under heat (60°C) and humidity (75% RH) for 48 hours to identify degradation products .

Q. What computational methods support the structure-activity relationship (SAR) analysis of tetrazole-phenol derivatives?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron distribution in the tetrazole ring to predict reactivity and binding affinity.

Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina and PDB structures (e.g., 4XM8 for Tedizolid targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.